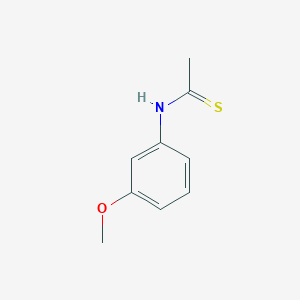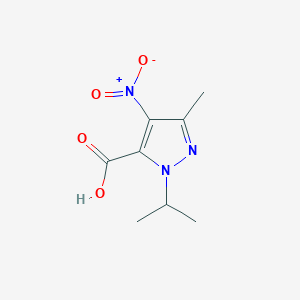
(E)-Propiophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-propanone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C₉H₁₁NO, and it is often used as an intermediate in the synthesis of other chemical compounds .
Méthodes De Préparation
1-Phenyl-1-propanone oxime can be synthesized through several methods. The most common synthetic route involves the condensation of 1-phenyl-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
1-Phenyl-1-propanone oxime undergoes various chemical reactions, including:
Reduction: The reduction of 1-phenyl-1-propanone oxime can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
1-Phenyl-1-propanone oxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-phenyl-1-propanone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-propanone oxime can be compared with other similar compounds, such as:
1-Phenyl-2-propanone oxime: This compound has a similar structure but differs in the position of the oxime group, leading to different chemical and biological properties.
1-Phenyl-1-butanone oxime: Another related compound with a longer carbon chain, which can affect its reactivity and applications.
The uniqueness of 1-phenyl-1-propanone oxime lies in its specific structure, which imparts distinct properties and makes it suitable for various applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(NE)-N-(1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+ |
Clé InChI |
MDLJMYBJBOYUNJ-MDZDMXLPSA-N |
SMILES isomérique |
CC/C(=N\O)/C1=CC=CC=C1 |
SMILES canonique |
CCC(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)


![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)



![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)


